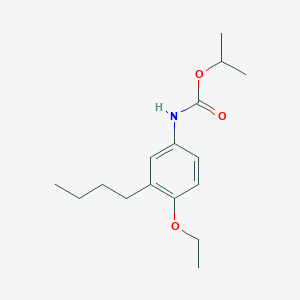
Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate typically involves the reaction of 3-butyl-4-ethoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
3-butyl-4-ethoxyphenol+isopropyl chloroformate→Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted carbamates or phenolic derivatives.
Scientific Research Applications
Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways. The aromatic ring and substituents may also contribute to the compound’s overall activity by interacting with cellular receptors or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another carbamate ester with similar structural features but different substituents.
Isopropyl carbamate: A simpler carbamate ester with a different aromatic ring structure.
Ethyl carbamate: A related compound with different alkyl and aromatic groups.
Uniqueness
Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties
Properties
CAS No. |
88715-52-0 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
propan-2-yl N-(3-butyl-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C16H25NO3/c1-5-7-8-13-11-14(9-10-15(13)19-6-2)17-16(18)20-12(3)4/h9-12H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
HULCWYMBULUKAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)NC(=O)OC(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















